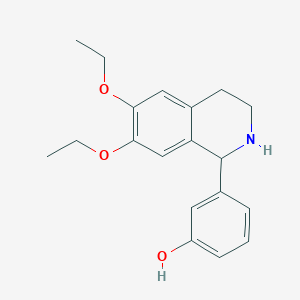![molecular formula C19H18N10O4 B11506310 N,N'-[6-({2-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}methyl)-1,3,5-triazine-2,4-diyl]diacetamide](/img/structure/B11506310.png)
N,N'-[6-({2-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}methyl)-1,3,5-triazine-2,4-diyl]diacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[6-({2-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}methyl)-1,3,5-triazine-2,4-diyl]diacetamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including benzimidazole, oxadiazole, and triazine, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[6-({2-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}methyl)-1,3,5-triazine-2,4-diyl]diacetamide typically involves multiple steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Oxadiazole Ring: The benzimidazole intermediate is then reacted with hydrazine and a carboxylic acid derivative to form the oxadiazole ring.
Attachment of the Triazine Ring: The oxadiazole-benzimidazole intermediate is further reacted with cyanuric chloride under basic conditions to introduce the triazine ring.
Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[6-({2-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}methyl)-1,3,5-triazine-2,4-diyl]diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N,N’-[6-({2-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}methyl)-1,3,5-triazine-2,4-diyl]diacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis-(acetamido)-pyridine: Shares the diacetamide functional group but lacks the complex ring structure of the target compound.
N,N,N’,N’-Tetraacetylethylenediamine: Contains multiple acetyl groups but has a simpler structure.
N-[4-(acetylamino)phenyl]-2-chloro-3-phenylacrylamide: Features an acetylamino group but differs significantly in its overall structure.
Uniqueness
N,N’-[6-({2-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}methyl)-1,3,5-triazine-2,4-diyl]diacetamide is unique due to its combination of benzimidazole, oxadiazole, and triazine rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C19H18N10O4 |
|---|---|
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
N-[4-[1-[(4,6-diacetamido-1,3,5-triazin-2-yl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C19H18N10O4/c1-9(30)20-16-15(27-33-28-16)17-23-12-6-4-5-7-13(12)29(17)8-14-24-18(21-10(2)31)26-19(25-14)22-11(3)32/h4-7H,8H2,1-3H3,(H,20,28,30)(H2,21,22,24,25,26,31,32) |
Clave InChI |
ANIKABKEDMWGMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CC4=NC(=NC(=N4)NC(=O)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-fluorophenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11506230.png)
![(16E)-16-[4-(trifluoromethyl)benzylidene]androst-5-ene-3,17-diol](/img/structure/B11506244.png)
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxobutan-2-yl}-N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B11506251.png)
![5-Chloro-3-(2,3-dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11506256.png)

![7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11506278.png)
![methyl N-{[4-(trifluoromethyl)phenyl]carbonyl}-L-valinate](/img/structure/B11506280.png)
![1-({[4-(Difluoromethyl)-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B11506287.png)
![Methyl 4-[(2,5-dimethoxyphenyl)amino]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B11506288.png)
![N-[(Adamantan-1-YL)methyl]-2-[(4-hydroxy-6-propylpyrimidin-2-YL)sulfanyl]acetamide](/img/structure/B11506298.png)
![4-(3-Chloro-4-fluorophenyl)-8-ethyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11506306.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11506312.png)
![15-butyl-11-(4-fluorophenyl)-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11506313.png)
![3-acetyl-2-[(4-methoxyphenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B11506316.png)
